7-chloro-N-(2-ethoxyphenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(2-ethoxyphenyl)quinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimalarial, antibacterial, and anticancer properties .
Preparation Methods
The synthesis of 7-chloro-N-(2-ethoxyphenyl)quinolin-4-amine typically involves the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by further functionalization with ethoxyphenyl groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-chloro-N-(2-ethoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the quinoline ring.
Scientific Research Applications
7-chloro-N-(2-ethoxyphenyl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antimalarial activities, making it a candidate for developing new drugs.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-chloro-N-(2-ethoxyphenyl)quinolin-4-amine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 7-chloro-N-(2-ethoxyphenyl)quinolin-4-amine include:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Ferroquine: A synthetic compound related to chloroquine, showing good activity against chloroquine-resistant strains.
Other quinoline derivatives: Compounds like 7-chloroquinoline and 4-aminoquinoline share structural similarities and exhibit comparable biological activities.
The uniqueness of this compound lies in its specific functional groups, which enhance its biological activity and make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
7-chloro-N-(2-ethoxyphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-2-21-17-6-4-3-5-15(17)20-14-9-10-19-16-11-12(18)7-8-13(14)16/h3-11H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPELHAGSCOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.